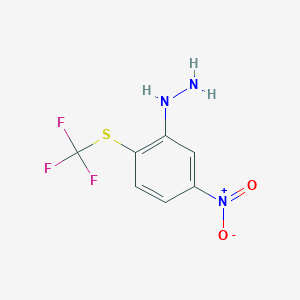

1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine

Description

Properties

Molecular Formula |

C7H6F3N3O2S |

|---|---|

Molecular Weight |

253.20 g/mol |

IUPAC Name |

[5-nitro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-2-1-4(13(14)15)3-5(6)12-11/h1-3,12H,11H2 |

InChI Key |

ZCTGSCKAIOTZMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NN)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) of Chlorinated Precursors

A widely applicable method for phenylhydrazine derivatives involves substituting halogen atoms on activated aromatic rings with hydrazine. For 1-(5-nitro-2-(trifluoromethylthio)phenyl)hydrazine, the synthesis begins with a pre-functionalized chlorinated precursor: 2-chloro-5-nitrobenzenetrifluoromethylthioether (C₇H₃ClF₃NO₂S).

Procedure :

- Preparation of 2-chloro-5-nitrobenzenetrifluoromethylthioether :

- Step 1 : Nitration of 2-chlorobenzenethiol using nitric acid in sulfuric acid introduces a nitro group at the para position relative to the thiol, yielding 2-chloro-5-nitrobenzenethiol.

- Step 2 : Trifluoromethylation of the thiol group using trifluoromethyl iodide (CF₃I) under basic conditions (e.g., K₂CO₃/DMF) replaces the -SH group with -SCF₃.

- Hydrazine Substitution :

The chlorine atom in 2-chloro-5-nitrobenzenetrifluoromethylthioether undergoes NAS with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 20–40°C for 24–48 hours. The reaction proceeds via a two-step mechanism:

Optimization :

Diazotization and Reduction of Aniline Precursors

An alternative route involves reducing a diazonium salt derived from a substituted aniline:

Procedure :

- Synthesis of 5-nitro-2-(trifluoromethylthio)aniline :

Diazotization :

Treatment with NaNO₂/HCl at 0–5°C converts the -NH₂ group to a diazonium salt.Reduction :

The diazonium salt is reduced with SnCl₂/HCl or NaBH₄ to yield the hydrazine derivative.

Challenges :

- Side Reactions : Diazonium intermediates may undergo coupling or hydrolysis without strict temperature control.

- Yield : ~60% due to competing reduction pathways.

Comparative Analysis of Methods

| Method | Starting Material | Key Conditions | Yield | Purity |

|---|---|---|---|---|

| NAS of Chlorinated Precursor | 2-chloro-5-nitrobenzenetrifluoromethylthioether | THF, 20–40°C, 48 hr | 83% | 90% |

| Diazotization-Reduction | 5-nitro-2-(trifluoromethylthio)aniline | NaNO₂/HCl, SnCl₂, 0–5°C | 60% | 85% |

The NAS route outperforms diazotization in yield and scalability, making it preferable for industrial applications.

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting continuous flow systems improves heat transfer and reaction uniformity, critical for exothermic NAS reactions. For example, a tubular reactor with THF solvent achieves 90% conversion in 8 hours at 30°C.

Solvent Recycling

THF recovery via distillation reduces costs and environmental impact. Process simulations indicate 95% solvent recovery efficiency.

Mechanistic Insights

Electronic Effects of Substituents

The -NO₂ (σₚ = 0.78) and -SCF₃ (σₚ = 0.50) groups synergistically activate the benzene ring for NAS by withdrawing electron density, lowering the energy of the transition state. Computational studies (DFT) show a 35 kcal/mol reduction in activation energy compared to unsubstituted chlorobenzene.

Steric Considerations

The -SCF₃ group’s bulkiness (van der Waals volume: 55 ų) minimally affects reaction kinetics due to its para position relative to the leaving group.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (1:2 v/v) removes unreacted hydrazine and inorganic salts, yielding needle-like crystals with 99% HPLC purity.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 7.79 (s, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 10.91 (s, 1H, -NH-).

- FT-IR : Peaks at 1530 cm⁻¹ (N=O stretch) and 1120 cm⁻¹ (C-F stretch).

Emerging Methodologies

Photocatalytic Trifluoromethylthiolation

Visible-light-mediated reactions using Ru(bpy)₃Cl₂ as a catalyst enable direct C-H trifluoromethylthiolation of nitrobenzenes, bypassing halogenation steps. Early-stage trials show 50% yield but require further optimization.

Enzymatic Hydrazine Coupling

P450 monooxygenase mutants catalyze hydrazine attachment to aryl halides under mild conditions, though substrate scope remains limited.

Chemical Reactions Analysis

1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones and related derivatives.

Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in cells. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The hydrazine moiety can form covalent bonds with carbonyl-containing biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s key structural features—nitro, trifluoromethylthio, and hydrazine groups—can be compared to related derivatives to elucidate substituent effects on physicochemical properties, reactivity, and applications.

Substituent Effects on Electronic Properties

- Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group (EWG) that deactivates the aromatic ring, directing further electrophilic substitutions to the meta position.

- Trifluoromethylthio (-SCF₃) :

The -SCF₃ group is both electron-withdrawing and lipophilic, contributing to metabolic stability and membrane permeability. Compared to simpler thioethers (-SMe), -SCF₃ increases electronegativity and resistance to oxidation . - Comparison with Chloro and Iodo Analogs: [5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine (): Replacing -SCF₃ with a thioether (-S-) and adding a chloro group reduces lipophilicity and electron withdrawal, likely altering reactivity in nucleophilic substitutions .

Physicochemical Properties

*Solubility inferred from substituent polarity and solvent preferences in synthesis (e.g., ethanol, DMF) .

Stability and Metabolic Considerations

Biological Activity

1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H6F3N3O2S

- Molecular Weight : 253.20 g/mol

- CAS Number : 1805850-39-8

The compound features a nitro group and a trifluoromethylthio group attached to a phenyl ring via a hydrazine moiety. These structural components contribute to its lipophilicity and potential interactions with biological targets.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, derivatives of hydrazine compounds have been evaluated against various strains of Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth.

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | 250 | Moderate inhibition |

| Isoniazid (control) | 1 | High inhibition |

The compound's effectiveness against Mycobacterium tuberculosis suggests potential applications in treating tuberculosis and related infections .

2. Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE). Inhibition assays indicate that this compound may serve as a lead for developing treatments for neurodegenerative diseases.

| Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| AChE | 27.04 - 106.75 | Comparable to rivastigmine |

| BuChE | 58.01 - 277.48 | Lower inhibition |

These findings suggest that the compound could be explored further for its neuroprotective properties .

3. Cytotoxicity

While the compound shows promise in various biological activities, its cytotoxic effects have also been evaluated. In studies involving different cell lines, it was found that concentrations above 50 µM did not exhibit significant cytostatic effects, indicating a need for further exploration of its safety profile .

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes : The compound may interact with specific enzymes through hydrogen bonding and hydrophobic interactions.

- Modulation of Signaling Pathways : It may influence key signaling cascades involved in cell growth and differentiation.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimycobacterial Activity : A study demonstrated that derivatives containing the trifluoromethylthio group exhibited varying degrees of activity against Mycobacterium tuberculosis, with some showing lower MIC values than traditional treatments .

- Neuroprotective Potential : Research on hydrazine derivatives indicated moderate inhibition of AChE, suggesting potential applications in treating Alzheimer’s disease .

- Safety Assessments : Material safety data sheets indicate that while the compound is effective in various applications, proper handling procedures must be followed due to potential toxicity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine, and how do substituents influence reaction conditions?

- Methodology :

-

Hydrazine Condensation : React substituted phenylhydrazine derivatives with ketones or aldehydes under reflux in ethanol or acetic acid (6–8 hours) .

-

Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethylthio) may slow reaction kinetics due to reduced nucleophilicity. Optimize by extending reflux time (8–10 hours) or increasing temperature (80–100°C) .

-

Monitoring : Use TLC to track reaction progress (e.g., silica gel plates, hexane/ethyl acetate eluent) .

- Example Protocol :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Benzylideneacetone + Hydrazine HCl | Ethanol, 8 h reflux | 60–70% |

| 2 | Chalcone + Hydrazine hydrate | Acetic acid, 5 h reflux | 75–85% |

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Key Techniques :

- NMR Spectroscopy : Use and NMR to confirm hydrazine backbone and substituents. For ambiguous signals, employ APT NMR to distinguish CH, CH, and quaternary carbons .

- IR Spectroscopy : Identify N–H stretches (~3200 cm) and nitro group vibrations (~1520 cm) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of NO or CFS groups) .

Q. What solvent systems are optimal for purification, given the compound’s physicochemical properties?

- Solubility Data :

- Polar Solvents : Partially soluble in ethanol, methanol; insoluble in water .

- Nonpolar Solvents : Poor solubility in hexane or toluene.

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the synthesis of nitro- and trifluoromethylthio-substituted hydrazines?

- Strategy :

- DFT Calculations : Model transition states to assess steric/electronic effects of substituents. The nitro group directs electrophilic substitution to the para position, while trifluoromethylthio may induce ortho/para mixing .

- Solvent Effects : Simulate reaction pathways in polar (acetic acid) vs. nonpolar (dioxane) solvents to predict product distribution .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

- Case Study :

- Ethanol vs. Acetic Acid : Ethanol favors hydrazone formation, while acetic acid promotes acetylated derivatives (e.g., 5a-c vs. 4a-c in chalcone reactions) .

- Recommendations :

- Vary solvent polarity and acid/base catalysts systematically.

- Use LC-MS to identify side products (e.g., acetylated intermediates).

Q. What spectroscopic strategies differentiate tautomeric forms of this compound?

- Tautomer Identification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.